Cas no 1058459-69-0 (2-(2-fluorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide)

2-(2-Fluorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide is a specialized organic compound featuring a fluorophenoxy moiety linked to a thiophene-substituted cyclopentylmethylacetamide scaffold. Its structural complexity offers potential utility in medicinal chemistry, particularly as an intermediate for bioactive molecule synthesis. The incorporation of fluorine enhances metabolic stability and binding affinity, while the thiophene and cyclopentyl groups contribute to diverse interaction profiles with biological targets. This compound is suited for research applications requiring precise modulation of pharmacokinetic properties. Its well-defined synthetic pathway ensures reproducibility, making it a reliable candidate for exploratory studies in drug discovery and pharmacological investigations.
2-(2-fluorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide structure
1058459-69-0 structure
商品名:2-(2-fluorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide
CAS番号:1058459-69-0
MF:C18H20FNO2S
メガワット:333.420307159424
CID:6192439
PubChem ID:25882366

2-(2-fluorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide 化学的及び物理的性質

名前と識別子

    • 2-(2-fluorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide
    • F5222-0101
    • 1058459-69-0
    • 2-(2-fluorophenoxy)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acetamide
    • AKOS024500728
    • 2-(2-fluorophenoxy)-N-[(1-thiophen-2-ylcyclopentyl)methyl]acetamide
    • インチ: 1S/C18H20FNO2S/c19-14-6-1-2-7-15(14)22-12-17(21)20-13-18(9-3-4-10-18)16-8-5-11-23-16/h1-2,5-8,11H,3-4,9-10,12-13H2,(H,20,21)
    • InChIKey: FNDVUJZDVNQYSZ-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC=C1C1(CNC(COC2C=CC=CC=2F)=O)CCCC1

計算された属性

  • せいみつぶんしりょう: 333.11987822g/mol
  • どういたいしつりょう: 333.11987822g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 6
  • 複雑さ: 401
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.4

2-(2-fluorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5222-0101-2mg
2-(2-fluorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide
1058459-69-0
2mg
$59.0 2023-09-10
Life Chemicals
F5222-0101-30mg
2-(2-fluorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide
1058459-69-0
30mg
$119.0 2023-09-10
Life Chemicals
F5222-0101-15mg
2-(2-fluorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide
1058459-69-0
15mg
$89.0 2023-09-10
Life Chemicals
F5222-0101-100mg
2-(2-fluorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide
1058459-69-0
100mg
$248.0 2023-09-10
Life Chemicals
F5222-0101-4mg
2-(2-fluorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide
1058459-69-0
4mg
$66.0 2023-09-10
Life Chemicals
F5222-0101-50mg
2-(2-fluorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide
1058459-69-0
50mg
$160.0 2023-09-10
Life Chemicals
F5222-0101-2μmol
2-(2-fluorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide
1058459-69-0
2μmol
$57.0 2023-09-10
Life Chemicals
F5222-0101-10μmol
2-(2-fluorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide
1058459-69-0
10μmol
$69.0 2023-09-10
Life Chemicals
F5222-0101-1mg
2-(2-fluorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide
1058459-69-0
1mg
$54.0 2023-09-10
Life Chemicals
F5222-0101-20μmol
2-(2-fluorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide
1058459-69-0
20μmol
$79.0 2023-09-10

2-(2-fluorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide 関連文献

2-(2-fluorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamideに関する追加情報

Introduction to 2-(2-fluorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide (CAS No. 1058459-69-0) and Its Emerging Applications in Chemical Biology

2-(2-fluorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide, identified by the CAS number 1058459-69-0, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. The molecule combines a fluorophenyl moiety with a cyclopentyl ring substituted with a thiophene unit, further functionalized by an acetamide group. This intricate scaffold presents a promising platform for the development of novel bioactive molecules, particularly in the realm of drug discovery and therapeutic intervention.

The structural composition of this compound suggests multiple potential interactions with biological targets, making it a candidate for further exploration in medicinal chemistry. The presence of the fluorine atom in the aromatic ring enhances lipophilicity and metabolic stability, which are critical factors in drug design. Additionally, the thiophene-cyclopentyl moiety introduces rigidity and spatial orientation, which can be leveraged to optimize binding affinity to biological receptors. These features have positioned this compound as an attractive scaffold for designing small-molecule inhibitors or modulators.

In recent years, there has been growing interest in the development of molecules that can modulate neurotransmitter systems, particularly those involved in central nervous system (CNS) disorders. The structural motifs present in 2-(2-fluorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide bear resemblance to known pharmacological agents that interact with serotonin and dopamine receptors. Preliminary computational studies have suggested that this compound may exhibit binding affinity to certain G-protein coupled receptors (GPCRs), which are pivotal in mediating various physiological processes. Such interactions could potentially lead to the development of novel therapeutics for conditions like depression, anxiety, and neurodegenerative diseases.

Moreover, the fluorine-substituted phenoxy group is a common feature in many bioactive molecules known for their ability to cross the blood-brain barrier (BBB). This characteristic is particularly advantageous for CNS-targeted drugs, as it facilitates efficient delivery to the central nervous system. The incorporation of this moiety into 2-(2-fluorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide may enhance its pharmacokinetic properties, making it a more viable candidate for clinical applications.

Recent advances in spectroscopic techniques and molecular modeling have enabled researchers to gain deeper insights into the conformational dynamics and binding interactions of complex molecules like this one. High-resolution NMR spectroscopy has been instrumental in elucidating the three-dimensional structure of 2-(2-fluorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide, providing valuable information about its stereochemistry and hydrogen bonding patterns. These structural details are crucial for understanding how the molecule interacts with biological targets at the atomic level.

Additionally, computational methods such as molecular dynamics (MD) simulations and quantum mechanical calculations have been employed to predict the binding modes and energetics of this compound with potential biological targets. These studies have revealed that the acetamide group and the fluorine atom play critical roles in stabilizing interactions with receptor proteins. Such insights are invaluable for guiding medicinal chemistry efforts aimed at optimizing potency and selectivity.

The potential therapeutic applications of 2-(2-fluorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide extend beyond CNS disorders. Preliminary data suggest that this compound may also exhibit anti-inflammatory properties, making it a candidate for treating chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease. The ability of this molecule to modulate inflammatory pathways could be attributed to its interaction with enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are key players in inflammation.

In vitro studies have demonstrated that derivatives of this scaffold can inhibit the activity of certain enzymes involved in inflammation, thereby reducing pro-inflammatory cytokine production. These findings are particularly encouraging given the growing recognition of inflammation as a contributing factor in various diseases beyond their traditional inflammatory manifestations. For instance, chronic inflammation has been implicated in metabolic disorders such as type 2 diabetes and cardiovascular diseases, suggesting that compounds like 2-(2-fluorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide could have broader therapeutic implications.

The synthesis of this compound presents unique challenges due to its complex structural features. Multi-step organic synthesis is typically employed to construct the desired framework, requiring expertise in advanced reaction methodologies such as cross-coupling reactions, cyclization processes, and functional group transformations. Despite these challenges, recent advancements in synthetic chemistry have made it possible to access such complex molecules with higher efficiency and yield.

The use of palladium-catalyzed cross-coupling reactions has been particularly valuable in constructing the carbon-carbon bonds essential for this molecule's structure. For example, Suzuki-Miyaura coupling has been utilized to introduce the thiophene unit onto the cyclopentyl ring, while Buchwald-Hartwig coupling has been employed to link the phenoxy group to the acetamide moiety. These transformations highlight the importance of modern catalytic methods in facilitating complex molecule synthesis.

In conclusion, 2-(2-fluorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide (CAS No. 1058459-69-0) represents a structurally intriguing compound with significant potential in chemical biology and drug discovery. Its unique pharmacophoric features, coupled with promising preclinical data, make it an attractive candidate for further exploration. As research continues to uncover new therapeutic applications and synthetic strategies for this molecule, it is likely to play an increasingly important role in addressing some of today's most pressing medical challenges.

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